molecular formula C8H13N3O2S B7589807 2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

Cat. No. B7589807
M. Wt: 215.28 g/mol
InChI Key: KSYVRZUNVFPXIZ-UHFFFAOYSA-N
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Description

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid, also known as MTAP, is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. It is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid is believed to exert its therapeutic effects through a variety of mechanisms. It has been shown to modulate the activity of ion channels, receptors, and enzymes in the brain, which can lead to changes in neuronal excitability and neurotransmitter release. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to increase the levels of the antioxidant glutathione, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. In addition, it has been extensively studied and its pharmacological properties are well characterized. However, one limitation of using 2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid in lab experiments is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of interest is its potential as an analgesic for chronic pain. Additionally, there is interest in exploring the potential of 2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid as a modulator of ion channels and receptors in the brain. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of leucine with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the desired product.

Scientific Research Applications

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-5(7(12)13)4-11(3)8-10-9-6(2)14-8/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVRZUNVFPXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N(C)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

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